molecular formula C15H12O4 B3053269 2,2'-Methylenedibenzoic acid CAS No. 52655-13-7

2,2'-Methylenedibenzoic acid

Cat. No. B3053269
CAS RN: 52655-13-7
M. Wt: 256.25 g/mol
InChI Key: NKGDIYDBPVBXBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2’-Methylenedibenzoic acid is represented by the SMILES string OC(C1=C(C=CC=C1)CC2=C(C(O)=O)C=CC=C2)=O . This indicates the presence of two benzoic acid groups connected by a methylene bridge.

Safety and Hazards

Sigma-Aldrich provides 2,2’-Methylenedibenzoic acid “as-is” and makes no representation or warranty with respect to this product . Therefore, users should assume responsibility for confirming the product’s identity and/or purity .

Future Directions

While specific future directions for 2,2’-Methylenedibenzoic acid are not available, the compound’s unique structure could make it a subject of interest in various research fields. For instance, compounds with similar structures have been used in the synthesis of coordination polymers .

properties

IUPAC Name

2-[(2-carboxyphenyl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDIYDBPVBXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549969
Record name 2,2'-Methylenedibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Methylenedibenzoic acid

CAS RN

52655-13-7
Record name 2,2'-Methylenedibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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